molecular formula C12H14F2O3 B3259651 Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate CAS No. 321856-71-7

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate

Cat. No.: B3259651
CAS No.: 321856-71-7
M. Wt: 244.23 g/mol
InChI Key: KMONEYPZWPXIJO-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H14F2O3 and a molecular weight of 244.24 g/mol . This compound is characterized by the presence of a difluoromethyl group and a methoxyphenyl group attached to a propanoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate typically involves the esterification of 2,2-difluoro-3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxyphenyl group may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-difluoro-3-(4-hydroxyphenyl)propanoate
  • Ethyl 2,2-difluoro-3-(4-chlorophenyl)propanoate
  • Ethyl 2,2-difluoro-3-(4-nitrophenyl)propanoate

Uniqueness

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-3-17-11(15)12(13,14)8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMONEYPZWPXIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate (5.24 g, 14.2 mmol) in toluene (125 ml) was treated with tributyltin hydride (28.9 g, 0.10 mol) and a few crystals of 2,2′-azobisisobutyronitrile. The resulting solution was then irradiated for 15 minutes at 25° C. with a sun lamp. The solvent was then evaporated in vacuo and the residue was partitioned between acetonitrile and pentane. The acetonitrile fraction was concentrated and chromatographed on silica gel (elution hexane-ethyl acetate, 85:15) to give 2.65 g (76%) of the title material as an oil: bp 90-95° C./0.1 torr (air bath temperature).
Name
ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Reactant of Route 3
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
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Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Reactant of Route 5
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Reactant of Route 6
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate

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